![molecular formula C16H16F3N3O4S B4010006 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide CAS No. 4417-93-0](/img/structure/B4010006.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide often involves multiple steps, including nitration, sulfonation, and amination processes. For instance, sulfonamide-based kinase inhibitors have been synthesized from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates, showcasing the methods for attaching sulfonamide groups to aromatic rings via methylene bridges (Wong et al., 2010).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds reveals crucial insights into their biological activities. For instance, the structure of N‐(4‐Nitrophenyl)methanesulfonamide has been analyzed to show that the amide hydrogen atom and the methylsulfonyl group are trans to each other across the benzene ring plane, making the amide hydrogen atom available to receptor molecules during biological interactions (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various functional groups can lead to a wide range of chemical transformations. For example, nitroketene aminals with a tethered phenyl group have been shown to undergo intramolecular cyclization in trifluoromethanesulfonic acid, highlighting the potential for creating complex structures from simpler precursors (Yaya et al., 2007).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and crystalline structure, are crucial for their application in drug design and other chemical industries. The crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide, for instance, provides insights into its potential interactions and stability, which are essential for understanding its behavior in various environments (Gomes et al., 1993).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies on compounds like N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide demonstrate the potential for designing new trifluoromethylating agents, indicating the versatility of sulfonamide derivatives in synthetic chemistry (Umemoto & Ando, 1986).
properties
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)13-6-7-14(15(10-13)22(23)24)20-8-9-21-27(25,26)11-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSTMUBXYMLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387849 | |
Record name | STK150321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4417-93-0 | |
Record name | STK150321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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